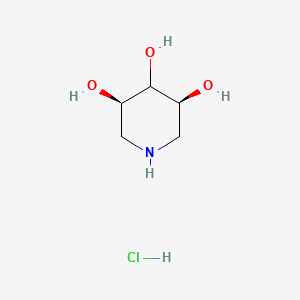

rac-(3R,4s,5S)-piperidine-3,4,5-triol hydrochloride

Description

rac-(3R,4s,5S)-Piperidine-3,4,5-triol hydrochloride is a piperidine derivative characterized by hydroxyl groups at positions 3, 4, and 5 of the six-membered ring, with a hydrochloride salt. This compound belongs to a class of polyhydroxylated piperidines, which are structurally analogous to iminosugars and often exhibit biological activity as enzyme inhibitors or pharmacological chaperones .

Properties

IUPAC Name |

(3S,5R)-piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-3-1-6-2-4(8)5(3)9;/h3-9H,1-2H2;1H/t3-,4+,5?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNAKFXBBOTQAO-FLGDEJNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@H](CN1)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176597-75-4 | |

| Record name | rac-(3R,4s,5S)-piperidine-3,4,5-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4s,5S)-piperidine-3,4,5-triol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Hydroxylation: Introduction of hydroxyl groups at the 3rd, 4th, and 5th positions of the piperidine ring. This can be achieved through various hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4s,5S)-piperidine-3,4,5-triol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

rac-(3R,4s,5S)-piperidine-3,4,5-triol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4s,5S)-piperidine-3,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride (Migalastat Hydrochloride)

- Structural Differences : Contains a hydroxymethyl (–CH₂OH) group at position 2, absent in the target compound. Migalastat’s stereochemistry (2S,3R,4S,5S) is critical for binding α-galactosidase A in Fabry disease therapy, whereas the rac compound’s stereochemical ambiguity may limit its therapeutic utility .

- Functional Impact : Migalastat’s hydroxymethyl group enhances hydrogen bonding with enzyme active sites, a feature absent in the target compound. This difference likely explains Migalastat’s higher pharmacological specificity .

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

- Structural Differences: Pyrrolidine (5-membered ring) vs. piperidine (6-membered).

- Similarity Paradox : Despite a high similarity score (1.00), the pyrrolidine core limits direct comparability to piperidine derivatives in applications like enzyme inhibition.

HEHMPT

Hazard Profiles

- Safety Considerations : (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol is classified with warnings for oral, dermal, and inhalation toxicity (H302, H312, H332) . The rac compound may share similar hazards due to structural parallels.

Biological Activity

rac-(3R,4S,5S)-Piperidine-3,4,5-triol hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C5H11ClN3O3

- Molecular Weight : 173.61 g/mol

- CAS Number : 172588-13-5

- Appearance : White to off-white powder

The compound is a piperidine derivative featuring three hydroxyl groups, contributing to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its structural similarity to carbohydrates and amino acids. It interacts with various biological targets:

- Glycosylation Inhibition : The compound has been shown to inhibit glycosylation processes in cells, which is crucial for the proper functioning of glycoproteins. This inhibition can affect cell signaling and immune responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

- Neuroprotective Effects : Research indicates potential neuroprotective effects in models of neurodegeneration, possibly through the modulation of oxidative stress pathways .

Biological Activity Data

Case Study 1: Glycosylation Inhibition

A study investigated the effects of this compound on glycosylation in human epithelial cells. The results demonstrated a significant reduction in the expression of glycosylated proteins involved in cell adhesion and signaling pathways. This suggests a potential application in cancer therapeutics where aberrant glycosylation is common.

Case Study 2: Antimicrobial Properties

In another study focusing on its antimicrobial activity, this compound was tested against various strains of Staphylococcus aureus. The compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against resistant strains. These findings indicate its potential as a lead compound for developing new antibiotics.

Case Study 3: Neuroprotective Effects

Research conducted on rodent models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. The protective effect was linked to the modulation of oxidative stress pathways and enhanced neuronal survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.